

# An In-depth Technical Guide to the Physical Properties of Methyl Petroselaidate

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Compound of Interest		
Compound Name:	Methyl petroselaidate	
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#### Introduction

**Methyl petroselaidate**, also known as methyl trans-6-octadecenoate or petroselaidic acid methyl ester, is the methyl ester of petroselaidic acid, a trans monounsaturated fatty acid. Its chemical formula is C19H36O2.[1][2][3][4] This compound and its isomers are subjects of interest in various fields, including biofuel research, industrial lubricants, and as a reference standard in the chemical analysis of lipids.[5][6] Understanding its physical properties is critical for its application in research and development, ensuring proper handling, storage, and utilization in experimental and industrial settings.

This technical guide provides a comprehensive overview of the known physical properties of **methyl petroselaidate**, details common experimental protocols for their determination, and presents a logical workflow for property characterization.

## **Physical and Chemical Properties**

The physical characteristics of **methyl petroselaidate** have been documented across various sources. These properties are essential for predicting its behavior in different chemical and physical systems.

#### **Quantitative Data Summary**







The following table summarizes the key physical and chemical properties of **methyl petroselaidate**. It is important to note the existence of some discrepancies in reported values across different suppliers and databases, which may arise from variations in measurement conditions or sample purity.



Property	Value	Source(s)
IUPAC Name	methyl (E)-octadec-6-enoate	[7]
Synonyms	Methyl trans-6-octadecenoate, Petroselaidic Acid Methyl Ester	[2][4]
CAS Number	14620-36-1	[1][2][4]
Molecular Formula	C19H36O2	[1][2][3][4][5]
Molecular Weight	296.49 g/mol (also reported as 296.4879 and 296.5)	[1][2][4][5][7][8]
Appearance	Colorless to almost colorless clear liquid; also reported as a solid	[4][6][9]
Melting Point	18 - 20 °C	[6]
19 °C	[8]	
Boiling Point	164 - 166 °C at 3 mmHg	[6]
165 °C at 3 mmHg		
164 - 165 °C at 2-3 Torr	[8]	_
Density / Specific Gravity	1.45 (20/20)	
0.873 ± 0.06 g/cm <sup>3</sup> (Predicted)	[8]	
Refractive Index	n20/D 1.450	[6]
1.45		
1.4490 to 1.4530	[8]	_
Flash Point	92 °C	
Solubility	DMF: 33 mg/ml; DMSO: 14 mg/ml; Ethanol: 33 mg/ml	[8]
Purity	Typically >97% (GC)	[6]







Storage Conditions  Freezer (≤0 °C) under inert gas  [4]	1][8][9]
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Note: The physical state (liquid or solid) is dependent on ambient temperature, as the melting point is near room temperature.

### **Experimental Protocols for Property Determination**

Standardized methods are crucial for obtaining reliable and reproducible data on the physical properties of chemical compounds like **methyl petroselaidate**. The structural features of fatty acid methyl esters (FAMEs), such as chain length and degree of unsaturation, directly influence their physical properties.[10] Below are detailed methodologies for key experimental determinations.

#### **Purity Assessment via Gas Chromatography (GC)**

Gas chromatography is the standard method for determining the purity of volatile and semivolatile compounds like FAMEs.

- Objective: To separate and quantify methyl petroselaidate from any impurities.
- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for FAME analysis (e.g., a polar biscyanopropyl polysiloxane column).
- Methodology:
  - Sample Preparation: Prepare a dilute solution of the methyl petroselaidate sample in an appropriate solvent (e.g., heptane or methylene chloride).
  - $\circ$  Injection: Inject a small volume (typically 1  $\mu$ L) of the prepared sample into the heated GC inlet, which vaporizes the sample.
  - Separation: The carrier gas (e.g., helium or hydrogen) sweeps the vaporized sample onto the analytical column. The column is housed in an oven with a programmable temperature ramp. Separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (column coating).



- Detection: As components elute from the column, they are detected by the FID. The detector generates a signal proportional to the amount of analyte.
- Data Analysis: The resulting chromatogram shows peaks corresponding to different components. The purity is calculated by the area percent method, where the area of the methyl petroselaidate peak is expressed as a percentage of the total area of all peaks.

# Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the temperature and heat flow associated with thermal transitions in a material, making it ideal for accurately determining melting points.[11]

- Objective: To determine the precise melting point and enthalpy of fusion of methyl petroselaidate.
- Instrumentation: A Differential Scanning Calorimeter.
- Methodology:
  - Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg)
     is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
  - Thermal Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program. A typical program involves cooling the sample to well below its expected melting point (e.g., -20°C), holding it isothermally to ensure complete solidification, and then heating at a constant rate (e.g., 2-5 °C/min) through the melting transition.
  - Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. During melting, the sample absorbs energy, resulting in an endothermic peak on the DSC thermogram.
  - Data Analysis: The melting point is typically determined as the onset temperature or the peak temperature of the endotherm. The area under the peak is proportional to the enthalpy of fusion.



#### **Boiling Point Determination via Vacuum Distillation**

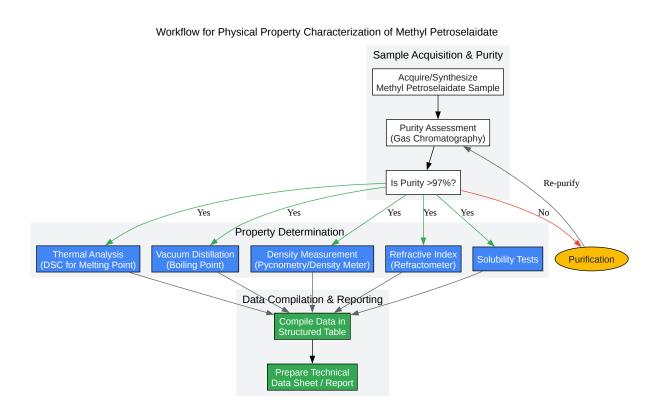
Due to the relatively high boiling point of **methyl petroselaidate**, its determination at atmospheric pressure can lead to decomposition. Therefore, the boiling point is measured under reduced pressure (vacuum).

- Objective: To determine the boiling point of methyl petroselaidate at a specific, reduced pressure.
- Instrumentation: A vacuum distillation apparatus, including a distillation flask, condenser, receiving flask, manometer for pressure measurement, and a vacuum pump.
- Methodology:
  - Apparatus Setup: The methyl petroselaidate sample is placed in the distillation flask with boiling chips. The apparatus is assembled and checked for leaks.
  - Pressure Reduction: The system is evacuated to the desired pressure (e.g., 3 mmHg),
     which is monitored by the manometer.
  - Heating: The distillation flask is gently heated. The temperature of the vapor is monitored with a thermometer placed at the vapor outlet leading to the condenser.
  - Observation: The boiling point is recorded as the temperature at which the vapor condenses on the thermometer bulb and a steady rate of distillation is observed. This temperature is recorded along with the corresponding pressure.

## **Workflow for Physical Property Characterization**

The following diagram illustrates a logical workflow for the comprehensive characterization of a purified chemical sample such as **methyl petroselaidate**.





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Caption: Logical workflow for the characterization of **methyl petroselaidate**'s physical properties.



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